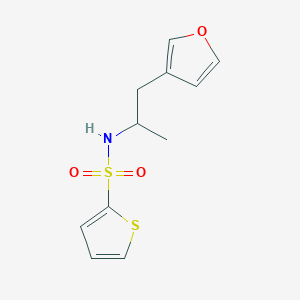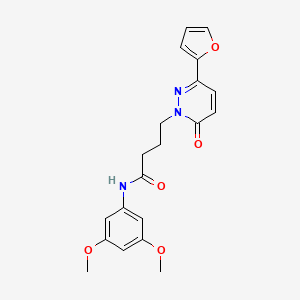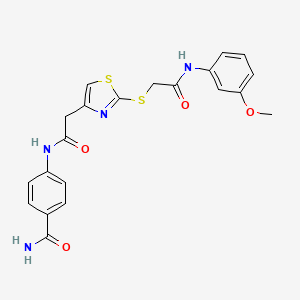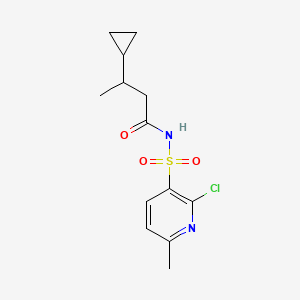
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide, also known as CC-115, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth and metabolism, making it a promising target for cancer therapy.
Wirkmechanismus
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide inhibits the mTOR pathway by binding to and blocking the activity of both mTORC1 and mTORC2 complexes. This leads to a decrease in protein synthesis, cell growth, and proliferation. In addition, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been shown to induce autophagy, a process that promotes the degradation of damaged proteins and organelles in cells.
Biochemical and Physiological Effects:
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been found to have a broad range of biochemical and physiological effects. In addition to its anti-tumor activity, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes. It has also been found to reduce the severity of symptoms in animal models of autoimmune diseases, such as multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is its high specificity for the mTOR pathway, which reduces the risk of off-target effects. In addition, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it a promising candidate for clinical development. However, one limitation of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is its relatively low potency compared to other mTOR inhibitors, such as rapamycin.
Zukünftige Richtungen
There are several future directions for the development of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide. One area of interest is the combination of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide with other chemotherapy agents to enhance its anti-tumor effects. Another area of interest is the investigation of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide in other diseases, such as metabolic disorders and autoimmune diseases. In addition, the development of more potent and selective mTOR inhibitors based on the structure of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is an area of active research.
Conclusion:
In conclusion, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide is a promising small molecule inhibitor that targets the mTOR pathway. It has shown promising results in preclinical studies as an anticancer agent and has a broad range of biochemical and physiological effects. While there are limitations to its potency, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has good pharmacokinetic properties and is a promising candidate for clinical development. Further research is needed to fully understand its potential as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis of N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide involves the reaction of 3-cyclopropyl-1-(2,6-dimethylphenyl)-1,3-dihydro-2H-benzimidazol-2-one with 2-chloro-6-methylpyridine-3-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The final product is a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide has been found to enhance the anti-tumor effects of other chemotherapy agents, such as paclitaxel and doxorubicin.
Eigenschaften
IUPAC Name |
N-(2-chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-8(10-4-5-10)7-12(17)16-20(18,19)11-6-3-9(2)15-13(11)14/h3,6,8,10H,4-5,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWRQRUNQDVESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC(=O)CC(C)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-methylpyridin-3-yl)sulfonyl-3-cyclopropylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol](/img/structure/B2569853.png)
![N-[(1-Cyclopentylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2569855.png)

![4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2569857.png)
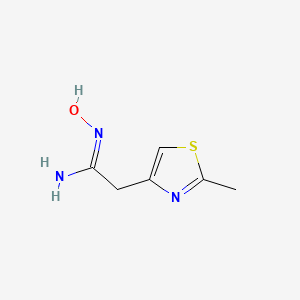
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2569861.png)
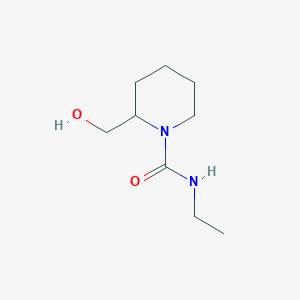
![N-[4-(2,3-Dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2569864.png)
![methyl 3-[6-(cyclopropylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2569865.png)
![2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B2569866.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2569870.png)
